1-Ethylbenz(cd)indol-2(1H)-one

Description

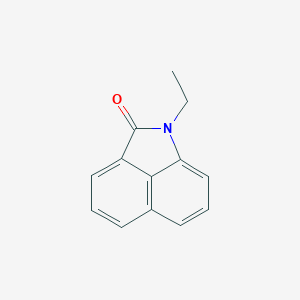

Structure

3D Structure

Properties

IUPAC Name |

1-ethylbenzo[cd]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-2-14-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZKRKXJSNSHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171371 | |

| Record name | 1-Ethylbenz(cd)indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-56-4 | |

| Record name | 1-Ethylbenz[cd]indol-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylbenz(cd)indol-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylbenz(cd)indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylbenz[cd]indol-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLBENZ(CD)INDOL-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR88TZB3LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylbenz(cd)indol-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1-Ethylbenz(cd)indol-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the necessary starting materials, reaction conditions, and experimental protocols. Quantitative data is summarized for clarity, and a logical workflow of the synthesis is presented through a diagram.

Core Synthesis Strategy: A Two-Step Approach

The most direct and widely applicable method for the synthesis of this compound involves a two-step process:

-

Synthesis of the Core Heterocycle: Preparation of the parent compound, benz(cd)indol-2(1H)-one (also known as naphthostyril).

-

N-Alkylation: Introduction of the ethyl group onto the nitrogen atom of the benz(cd)indol-2(1H)-one core.

This approach allows for the efficient construction of the tricyclic system followed by the specific functionalization at the desired position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Synthesis of Benz(cd)indol-2(1H)-one | 1,8-Naphthalimide, Sodium Hypochlorite | Water, Dioxane | 30 - 100 | 2 hours | ~85 |

| 2 | N-Ethylation of Benz(cd)indol-2(1H)-one | Benz(cd)indol-2(1H)-one, Ethyl Iodide, K₂CO₃ | Acetonitrile | Reflux (~82) | 5 hours | >90 (estimated) |

Experimental Protocols

Step 1: Synthesis of Benz(cd)indol-2(1H)-one

This protocol is adapted from a reported large-scale synthesis and involves the Hofmann rearrangement of 1,8-naphthalimide.

Materials:

-

1,8-Naphthalimide

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Dioxane

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

A solution of sodium hydroxide in water is prepared and cooled.

-

1,8-Naphthalimide is suspended in the cold sodium hydroxide solution.

-

Pre-chilled sodium hypochlorite solution is added to the suspension while maintaining a low temperature.

-

The reaction mixture is stirred and allowed to warm to room temperature, then heated to promote the rearrangement.

-

After cooling, the reaction mixture is clarified and then acidified with hydrochloric acid to precipitate the product.

-

The crude benz(cd)indol-2(1H)-one is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: N-Ethylation of Benz(cd)indol-2(1H)-one

This protocol is a standard N-alkylation procedure adapted for the ethylation of the benz(cd)indol-2(1H)-one core.

Materials:

-

Benz(cd)indol-2(1H)-one

-

Ethyl iodide (or diethyl sulfate)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium carbonate (Na₂CO₃) solution

Procedure:

-

To a solution of benz(cd)indol-2(1H)-one in acetonitrile, anhydrous potassium carbonate is added.

-

Ethyl iodide is added to the suspension.

-

The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitoring by TLC).

-

After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and aqueous sodium carbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude this compound can be purified by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

Reaction Mechanism Overview

A simplified mechanistic overview of the N-ethylation step is presented below.

Caption: N-Ethylation via nucleophilic substitution.

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Ethylbenz(cd)indol-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylbenz(cd)indol-2(1H)-one is a heterocyclic aromatic compound with a molecular formula of C₁₃H₁₁NO.[1] It belongs to the benz(cd)indol-2(1H)-one class of molecules, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have been explored for their potential as inhibitors of various biological targets, including Aurora B kinase and BRD4, suggesting their potential in oncology and other therapeutic areas.[2][3] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development, as these properties influence critical aspects such as solubility, membrane permeability, and formulation. This guide provides a detailed overview of its known physicochemical characteristics, general experimental protocols for their determination, and relevant logical workflows.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [1][4] |

| Molecular Weight | 197.23 g/mol | [1][4] |

| CAS Number | 1830-56-4 | [1][4] |

| Melting Point | 68 °C | [4] |

| XLogP3 | 2.6 | [1] |

| Appearance | Not specified (likely solid at room temp.) | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Characterization

The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, including the arrangement of protons and carbon atoms, and to confirm the presence of the ethyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the lactam ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.[1]

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (e.g., 1-2 °C per minute) as it approaches the expected melting point. The temperature range from which the substance begins to melt until it becomes completely liquid is recorded.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology (Shake-Flask Method):

-

A pre-weighed amount of this compound is dissolved in one of two immiscible phases (n-octanol or water), which have been mutually saturated.

-

The second immiscible phase is added, and the mixture is shaken vigorously until equilibrium is achieved.

-

The two phases are then separated by centrifugation.

-

The concentration of the compound in each phase is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5]

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Aqueous Solubility Determination

Solubility is critical for predicting in vivo absorption and for formulation development.

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using an analytical method like HPLC or UV-Vis spectroscopy.

-

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on its derivatives provides insights into its potential biological activities. Derivatives of the benz(cd)indol-2(1H)-one scaffold have been identified as inhibitors of Aurora B kinase and BRD4 (Bromodomain-containing protein 4).[2][3]

-

Aurora B Kinase Inhibition: Aurora B kinase is a key regulator of cell division (mitosis). Its inhibition can lead to errors in chromosome segregation and ultimately to cell death (apoptosis) in cancer cells.

-

BRD4 Inhibition: BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that play a crucial role in the regulation of gene expression. Inhibition of BRD4 has shown promise in down-regulating the expression of key oncogenes.

The following diagram illustrates the general concept of kinase inhibition, which is a likely mechanism of action for derivatives of this compound.

Caption: General mechanism of Aurora B kinase inhibition.

Synthesis and Workflow

The synthesis of this compound can be achieved through various methods, including modifications of existing benz(cd)indole structures or by employing coupling reactions to introduce the ethyl group.[1] A general workflow for the synthesis and characterization of this compound is outlined below.

References

- 1. Buy this compound | 1830-56-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Mechanism of Action of 1-Ethylbenz(cd)indol-2(1H)-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylbenz(cd)indol-2(1H)-one and its structural analogs, belonging to the benzo[cd]indol-2(1H)-one scaffold, have emerged as a versatile class of bioactive molecules with significant therapeutic potential. These compounds have been identified as potent modulators of key cellular signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound and its derivatives, focusing on their roles as inhibitors of the Hedgehog signaling pathway, binders of BET (Bromodomain and Extra-Terminal) bromodomains, and inducers of apoptosis and autophagy. This document consolidates quantitative data, details experimental protocols, and presents visual diagrams of the implicated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Mechanisms of Action

The biological activities of this compound and its derivatives are primarily attributed to their interactions with multiple intracellular targets, leading to the modulation of critical signaling cascades. The core mechanisms identified to date include:

-

Inhibition of the Hedgehog Signaling Pathway: A crucial pathway in embryonic development and tissue homeostasis, its aberrant activation is a hallmark of several cancers.

-

Binding to BET Bromodomains: These epigenetic readers are involved in the regulation of gene transcription and are attractive targets for cancer therapy.

-

Induction of Apoptosis and Autophagy: Derivatives of this scaffold have been shown to trigger programmed cell death and cellular self-digestion, particularly in cancer cells.

-

Inhibition of Aurora B Kinase: The benzo[cd]indol-2(1H)-one scaffold has been explored for the development of inhibitors against this key mitotic kinase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its notable derivatives, demonstrating their potency across various biological assays.

Table 1: Hedgehog Pathway Inhibition by this compound (Compound 1) [1][2]

| Cell Line/Assay Condition | Parameter | Value |

| SHH-LIGHT2 cells (ShhN stimulation) | pIC50 | 6.1 ± 0.2 |

| SHH-LIGHT2 cells (SAG stimulation) | pIC50 | 6.5 ± 0.1 |

| SUFU-KO-LIGHT cells | pIC50 | 6.0 ± 0.1 |

| WNT-LIGHT cells (control) | pIC50 | 4.8 ± 0.1 |

Table 2: BET Bromodomain Binding Affinity and Antiproliferative Activity of Benzo[cd]indol-2(1H)-one Derivatives [3][4]

| Compound | Target | Parameter | Value | Cell Line | Parameter | Value |

| Derivative 1 | BRD4 | Kd | 124 nM | MV4;11 | - | reasonable antiproliferation |

| Derivative 2 | BRD4 | Kd | 137 nM | - | - | - |

| Compound 85 | - | - | - | MV4;11 | - | reasonable antiproliferation |

Table 3: Anticancer Activity of a Lysosome-Targeted Benzo[cd]indol-2(1H)-one Derivative (Compound 15f) [5]

| Cell Line | Assay | Parameter | Value |

| HepG2 | MTT Assay | IC50 (48h) | 1.89 ± 0.12 µM |

| HuH-7 | MTT Assay | IC50 (48h) | 2.54 ± 0.15 µM |

| HepG2 | Annexin V/PI | % Apoptotic Cells (24h, 2 µM) | ~35% |

| HuH-7 | Annexin V/PI | % Apoptotic Cells (24h, 2.5 µM) | ~40% |

Signaling Pathways

The mechanisms of action of this compound and its derivatives can be visualized through the following signaling pathway diagrams.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound and its derivatives.

Hedgehog Pathway Activity Assay

Objective: To quantify the inhibitory effect of the compound on the Hedgehog signaling pathway.

Methodology:

-

Cell Culture: SHH-LIGHT2 cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

-

Pathway Activation: The Hedgehog pathway is activated using either Sonic Hedgehog conditioned medium (ShhN) or a small molecule Smoothened agonist (SAG).

-

Luciferase Assay: After a defined incubation period, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

BET Bromodomain Binding Assay (AlphaScreen)

Objective: To determine the binding affinity of the compound to BET bromodomains.

Methodology:

-

Reagents: Recombinant GST-tagged BRD4 bromodomain 1 (BD1) and biotinylated histone H4 peptide are used. AlphaScreen GST Donor beads and Streptavidin Acceptor beads are employed for detection.

-

Assay Setup: The assay is performed in a 384-well plate. The compound, recombinant bromodomain, and biotinylated peptide are incubated together.

-

Bead Addition: AlphaScreen beads are added, and the plate is incubated in the dark.

-

Signal Detection: In the absence of an inhibitor, the binding of the bromodomain to the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. The inhibitor competes with the histone peptide for binding to the bromodomain, leading to a decrease in the signal.

-

Data Analysis: The dissociation constant (Kd) or IC50 value is determined from the competition binding curve.

PROTAC-based Competition Assay for Cellular BET Engagement

Objective: To confirm the binding of the compound to BET bromodomains within a cellular context.

Methodology:

-

Principle: This assay utilizes a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BET proteins. If the test compound binds to BET bromodomains, it will compete with the PROTAC, thereby preventing BET protein degradation.

-

Cell Treatment: Cells are co-treated with a fixed concentration of a BET-targeting PROTAC (e.g., dBET1) and varying concentrations of this compound.

-

Western Blotting: After treatment, cell lysates are prepared, and the levels of BET proteins (e.g., BRD4) are analyzed by Western blotting.

-

Data Analysis: A rescue of BET protein degradation in the presence of the compound indicates cellular target engagement.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the compound.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., HepG2, HuH-7) are treated with the benzo[cd]indol-2(1H)-one derivative for a specified time.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is quantified.

In Vitro Aurora B Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To measure the inhibitory activity of the compound against Aurora B kinase.

Methodology:

-

Kinase Reaction: The assay measures the amount of ADP produced during a kinase reaction. Recombinant Aurora B kinase is incubated with a suitable substrate (e.g., histone H3) and ATP in a kinase buffer. The test compound is included at various concentrations.

-

ADP Detection: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.[6][7]

Conclusion

This compound and its derivatives represent a promising class of compounds with a rich and diverse pharmacology. Their ability to concurrently target multiple key oncogenic pathways, including Hedgehog signaling and BET bromodomain-mediated transcription, underscores their potential as multi-targeted anticancer agents. Furthermore, the development of derivatives that can specifically accumulate in lysosomes and induce both apoptosis and autophagy opens up new avenues for cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research and development of this versatile chemical scaffold into novel therapeutics.

References

- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Spectroscopic Characterization of 1-Ethylbenz(cd)indol-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

1-Ethylbenz(cd)indol-2(1H)-one , with the Chemical Abstracts Service (CAS) number 1830-56-4 , is a derivative of the benz[cd]indol-2(1H)-one ring system. Its molecular formula is C₁₃H₁₁NO, and it has a molecular weight of approximately 197.24 g/mol . The structure features a tricyclic aromatic core with an ethyl group attached to the nitrogen atom. This class of compounds is of interest in medicinal chemistry due to the biological activities exhibited by various derivatives. Accurate spectroscopic characterization is the cornerstone of any research involving the synthesis and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | Multiplet | 3H | Aromatic Protons |

| ~ 7.2 - 7.6 | Multiplet | 3H | Aromatic Protons |

| ~ 4.2 | Quartet | 2H | -N-CH₂ -CH₃ |

| ~ 1.4 | Triplet | 3H | -N-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Amide Carbonyl) |

| ~ 120 - 140 | Aromatic Carbons |

| ~ 110 - 120 | Aromatic Carbons |

| ~ 35 - 40 | -N-CH₂ -CH₃ |

| ~ 13 - 16 | -N-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2970 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1680 - 1650 | Strong | C=O Stretch (Amide) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 168 | Medium | [M - C₂H₅]⁺ |

| 140 | Medium | [M - C₂H₅ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source. This is often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.

Data Acquisition:

-

The sample is vaporized and introduced into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data interpretation.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and the assessment of its purity. This guide provides the expected NMR, IR, and Mass Spec data, along with detailed, generalized protocols for their acquisition. For researchers working on the synthesis or application of this compound, these protocols and predicted data serve as a valuable reference for experimental design and data interpretation. The successful acquisition and interpretation of this spectroscopic data are critical steps in advancing research and development involving this and related heterocyclic compounds.

An In-depth Technical Guide to 1-Ethylbenz(cd)indol-2(1H)-one (CAS 1830-56-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, biological activities, and relevant experimental protocols for 1-Ethylbenz(cd)indol-2(1H)-one (also known as N-Ethylnaphtholactame), a molecule of significant interest in contemporary drug discovery.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1830-56-4 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| IUPAC Name | 1-ethylbenzo[cd]indol-2-one | [1] |

| Synonyms | N-ETHYLNAPHTHOLACTAME, 1-Ethylbenzo[cd]indol-2(1H)-one, N-Ethyl-1,8-naphtholactam | [3] |

| Melting Point | 68 °C | [4] |

| Boiling Point (Predicted) | 377.0 ± 15.0 °C | [4] |

| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [4] |

| SMILES | CCN1C2=CC=CC3=C2C(=CC=C3)C1=O | [1] |

| InChI Key | BYZKRKXJSNSHEE-UHFFFAOYSA-N | [1] |

Structure

The structure of this compound consists of a tricyclic benzo[cd]indol-2(1H)-one core with an ethyl group attached to the nitrogen atom.

Biological Activity and Signaling Pathways

This compound has emerged as a modulator of key signaling pathways implicated in cancer, demonstrating its potential as a lead compound in oncology drug development.

Hedgehog Signaling Pathway Inhibition

The compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is a known driver in several cancers. Research indicates that this compound acts downstream of the transmembrane proteins Smoothened (SMO) and Suppressor of Fused (SUFU), leading to a reduction in the levels of Gli family transcription factors.[4][5]

A study reported a pIC₅₀ of 6.5 ± 0.1 for a benzo[cd]indol-2(1H)-one derivative in a Gli-luciferase reporter assay, indicating sub-micromolar inhibitory activity.[4]

Aurora B Kinase Inhibition

The benzo[cd]indol-2(1H)-one scaffold has been identified as a potential inhibitor of Aurora B kinase, a key regulator of mitosis.[6][7] Inhibition of Aurora B can lead to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells. The primary substrate for Aurora B in this context is Histone H3, which is phosphorylated at Serine 10 during mitosis.[8][9]

BRD4 Bromodomain Inhibition

Derivatives of benzo[cd]indol-2(1H)-one have been identified as inhibitors of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[2][8][10] BRD4 is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes. The ethyl group of this compound is thought to mimic the acetyl group of lysine, allowing it to bind to the acetyl-lysine binding pocket of BRD4.[8]

Antimicrobial and Antioxidant Activity

While the benzo[cd]indol-2(1H)-one scaffold has been investigated for a range of biological activities, specific quantitative data for the antimicrobial and antioxidant properties of this compound are not extensively reported in the literature. General studies on related indole derivatives suggest potential for these activities.[11] Further investigation is required to quantify the efficacy of this specific compound.

Experimental Protocols

Synthesis of this compound

A general method for the N-alkylation of naphthalimides can be adapted for the synthesis of this compound.

Procedure:

-

To a solution of 1,8-naphthalic anhydride in ethanol, add an equimolar amount of ethylamine.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Hedgehog Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This protocol outlines a method for quantifying the inhibition of the Hedgehog pathway using a Gli-responsive luciferase reporter cell line (e.g., NIH/3T3-Light2).[1][10][12]

Materials:

-

Gli-responsive luciferase reporter cell line (e.g., NIH/3T3-Light2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).

-

Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the negative control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.

In Vitro Aurora B Kinase Assay

This protocol describes a method to assess the inhibitory activity of this compound against Aurora B kinase by measuring the phosphorylation of its substrate, Histone H3.[8]

Materials:

-

Recombinant active Aurora B kinase

-

Histone H3 protein (substrate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

This compound

-

SDS-PAGE gels and Western blotting reagents

-

Anti-phospho-Histone H3 (Ser10) antibody

-

Anti-Histone H3 antibody (for loading control)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant Aurora B kinase, and varying concentrations of this compound. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate Reaction: Add Histone H3 and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Western Blotting: Probe the membrane with the anti-phospho-Histone H3 (Ser10) antibody to detect the phosphorylated substrate. Use an anti-Histone H3 antibody to ensure equal loading.

-

Quantification: Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[13][14][15]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare Sample Solutions: Prepare serial dilutions of this compound and the positive control in the same solvent.

-

Reaction: In a cuvette or a 96-well plate, mix the sample or control solution with the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[10][13] It may be harmful if swallowed or inhaled. The toxicological properties of this compound have not been fully investigated. Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a promising scaffold in drug discovery, demonstrating potent inhibitory activity against key cancer-related signaling pathways, including the Hedgehog pathway, Aurora B kinase, and BRD4. Its multifaceted biological profile warrants further investigation and optimization for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis, characterization, and biological evaluation of this intriguing molecule. As with any research chemical, appropriate safety precautions must be observed during handling and experimentation.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. rsc.org [rsc.org]

- 12. amsbio.com [amsbio.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. mdpi.com [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

The Benz[cd]indol-2(1H)-one Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benz[cd]indol-2(1H)-one scaffold, a rigid tricyclic aromatic lactam, has emerged as a privileged structure in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery and history of this important heterocyclic core, detailing its synthesis, key derivatives, and its evolution as a pharmacophore targeting a range of diseases. Particular focus is given to its role in the development of inhibitors for critical cancer-related targets, including Aurora B kinase, Bromodomain and Extra-Terminal (BET) proteins, and the Hedgehog signaling pathway. This document includes a compilation of quantitative biological data, detailed experimental protocols for seminal synthetic and analytical procedures, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Discovery and Early History

The parent compound, benz[cd]indol-2(1H)-one, is also commonly known in early literature as naphthostyril. Its history dates back to the early 20th century, with initial synthetic routes focusing on the cyclization of 1,8-disubstituted naphthalene precursors. Early and notable methods for its preparation included the reduction of 8-nitro-1-naphthoic acid and the Hofmann rearrangement of naphthalimide using alkaline hypochlorites or hypobromites.[1] These foundational methods paved the way for more advanced and efficient synthetic strategies in the decades that followed. Initially, its primary applications were in the synthesis of vat dyes and organic pigments.[2]

Evolution of Synthetic Methodologies

The synthesis of the benz[cd]indol-2(1H)-one core and its derivatives has evolved significantly from the early, often harsh, reaction conditions. Modern methods offer improved yields, scalability, and the ability to introduce a wide range of substituents, which has been crucial for its development as a versatile drug scaffold.

A key modern approach involves the intramolecular cyclization of 1-naphthylamides, which can be achieved through metal-catalyzed reactions. This allows for the direct formation of the lactam ring. Furthermore, functionalization of the core at various positions has been extensively explored to develop structure-activity relationships (SAR) for different biological targets.

Representative Synthetic Protocol: N-Alkylation of 6-acetylbenzo[cd]indol-2(1H)-one

This protocol describes a common method for derivatizing the benz[cd]indol-2(1H)-one core, which is a critical step in the synthesis of many biologically active compounds.

Objective: To synthesize 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one.

Materials:

-

6-acetylbenzo[cd]indol-2(1H)-one (5.1 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (15.3 mmol)

-

1,4-dibromobutane (6.27 mmol)

-

Acetonitrile (CH₃CN), 15 ml

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (5.1 mmol) in 15 ml of acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (15.3 mmol).

-

Add 1,4-dibromobutane (6.27 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 5 hours.

-

Monitor the progress of the reaction using thin-layer chromatography.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash with an aqueous sodium carbonate solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Key Derivatives

The benz[cd]indol-2(1H)-one scaffold has been identified as a potent inhibitor of several key proteins implicated in cancer and other diseases. The following sections highlight its most significant applications.

Aurora B Kinase Inhibitors

Virtual screening of large compound libraries identified the benz[cd]indol-2(1H)-one core as a potential inhibitor of Aurora B kinase, a protein that plays a critical role in cell division and is often overexpressed in cancer.[3] Subsequent synthesis and evaluation of a series of derivatives led to the discovery of potent antitumor agents.

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Compound 7e | Aurora B Kinase | 89 | HCT116 | [4] |

| AZD1152-HQPA | Aurora B Kinase | 1.4 | MDA-MB-468 | (Not in search results) |

Bromodomain and Extra-Terminal (BET) Protein Inhibitors

The benz[cd]indol-2(1H)-one scaffold has been successfully utilized to develop potent inhibitors of the BET family of proteins, particularly BRD4.[2] BRD4 is a key regulator of oncogene transcription, making it an attractive target for cancer therapy.

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Compound 23 | BRD4 | 1.02 (biochemical) | MV4-11 | (Not in search results) |

| Compound 85 | BRD4 | 124 (binding affinity) | MV4-11 | (Not in search results) |

Hedgehog Signaling Pathway Inhibitors

More recently, benz[cd]indol-2(1H)-one derivatives have been identified as inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in several cancers. These compounds have been shown to act downstream of the Smoothened (SMO) receptor, offering a potential strategy to overcome resistance to SMO inhibitors.

| Compound | Target | pIC₅₀ | Cell Line | Reference |

| Compound 1 | Hedgehog Pathway | 6.0 ± 0.1 | SUFU-KO-LIGHT | (Not in search results) |

| Compound 1 | Hedgehog Pathway | 6.5 ± 0.1 | ShhN or SAG stimulated | (Not in search results) |

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex cascade that, when dysregulated, can lead to tumorigenesis. Benz[cd]indol-2(1H)-one-based inhibitors have been shown to modulate this pathway at the level of the GLI transcription factors, downstream of SMO.

Caption: Simplified Hedgehog signaling pathway.

BRD4 Inhibition Workflow

The discovery and development of benz[cd]indol-2(1H)-one-based BRD4 inhibitors often follow a structured workflow, from initial screening to cellular characterization.

Caption: Drug discovery workflow for BRD4 inhibitors.

Key Experimental Protocols

BRD4 Inhibition Assay (AlphaScreen)

Objective: To determine the in vitro inhibitory activity of a compound against the binding of BRD4 to an acetylated histone peptide.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. A donor bead and an acceptor bead are brought into proximity by a biological interaction. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibition of the interaction prevents this signal.

Materials:

-

Recombinant His-tagged BRD4 protein

-

Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads

-

Nickel chelate Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

Test compounds dissolved in DMSO

-

384-well microplate (white, opaque)

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the His-tagged BRD4 protein to each well.

-

Add the biotinylated acetylated histone peptide to each well.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

In subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a further defined period (e.g., 60 minutes).

-

Read the plate on a microplate reader equipped for AlphaScreen detection.

-

Calculate the IC₅₀ values from the dose-response curves.

GLI-Luciferase Reporter Assay

Objective: To measure the effect of a compound on the transcriptional activity of the GLI transcription factor in the Hedgehog signaling pathway.

Principle: This cell-based assay utilizes a reporter gene construct where the expression of luciferase is under the control of a promoter containing GLI-binding sites. Activation of the Hedgehog pathway leads to GLI-mediated transcription and a corresponding increase in luciferase activity, which can be measured by the light produced upon addition of a substrate.

Materials:

-

NIH-3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hedgehog pathway agonist (e.g., Shh-N conditioned medium or SAG)

-

Test compounds dissolved in DMSO

-

96-well white, clear-bottom cell culture plates

-

Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)

-

Luminometer

Procedure:

-

Seed the stable NIH-3T3 cells into a 96-well plate and grow to confluency.

-

Treat the cells with serial dilutions of the test compound for a defined pre-incubation period (e.g., 2 hours).

-

Add the Hedgehog pathway agonist to the wells to stimulate the pathway. Include control wells with no agonist.

-

Incubate the cells for a further period (e.g., 24-48 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

-

Determine the effect of the compound on GLI transcriptional activity and calculate IC₅₀ values.

Conclusion

The benz[cd]indol-2(1H)-one scaffold has a rich history, evolving from a component of dyes to a highly valued core in modern drug discovery. Its rigid structure and synthetic tractability have allowed for the development of potent and selective inhibitors of key therapeutic targets. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational resource for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.

References

- 1. US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

Potential Therapeutic Targets of 1-Ethylbenz(cd)indol-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylbenz(cd)indol-2(1H)-one is a heterocyclic compound belonging to the benzo[cd]indol-2(1H)-one scaffold. This chemical entity and its derivatives have emerged as promising modulators of several key biological pathways implicated in a range of pathologies, most notably cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound, presenting quantitative data on its biological activity, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways. The primary therapeutic avenues for this compound class appear to be through the inhibition of Bromodomain and Extra-Terminal (BET) proteins, modulation of the Hedgehog signaling pathway, and inhibition of Aurora B kinase.

Chemical and Pharmacological Profile

-

IUPAC Name: 1-ethylbenzo[cd]indol-2(1H)-one

-

Synonyms: N-Ethyl-1,8-naphtholactam, N-Ethylnaphthostyril[1]

Key Therapeutic Targets and Mechanisms of Action

The benzo[cd]indol-2(1H)-one scaffold has been identified as a versatile pharmacophore, engaging multiple, distinct molecular targets. The ethyl substitution at the 1-position has been shown to be a critical feature for interaction with specific targets, such as the acetyl-lysine binding pocket of BET bromodomains.[4]

Bromodomain and Extra-Terminal (BET) Protein Inhibition

This compound has been identified as a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic readers that play a crucial role in transcriptional regulation.[4][5] These proteins recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[6][7] Dysregulation of BET protein function is a hallmark of various cancers and inflammatory conditions.[5]

The compound binds to the acetyl-lysine binding pocket of the bromodomains, with the ethyl group mimicking the natural acetyl-lysine ligand.[4] This competitive inhibition displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as c-Myc, Bcl-2, and CDK6.[8] Notably, derivatives of the benzo[cd]indol-2(1H)-one scaffold have demonstrated selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2).[9][10]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (HH) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[9] Aberrant activation of this pathway is implicated in the development and progression of several cancers.[9] this compound has been identified as a downstream inhibitor of the HH pathway, acting independently of the Smoothened (SMO) receptor.[3][4]

The compound has been shown to reduce the cellular and ciliary levels of the GLI family of transcription factors (GLI1 and GLI2), the final effectors of the HH pathway.[3][4] This leads to the suppression of HH target gene expression.[4] The inhibitory effect is observed even in cell models with constitutive pathway activation due to the loss of the Suppressor of Fused (SUFU), a negative regulator of GLI proteins.[3][4] This downstream mechanism of action suggests potential for overcoming resistance to SMO-targeting HH pathway inhibitors.[11]

Aurora B Kinase Inhibition

Aurora B kinase is a key regulator of cell division, playing essential roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[12][13] Its overexpression is common in many human cancers, making it an attractive target for cancer therapy.[14] Virtual screening and subsequent enzymatic assays have identified the benzo[cd]indol-2(1H)-one scaffold as a potential inhibitor of Aurora B kinase.[15] Inhibition of Aurora B leads to defects in mitosis, polyploidy, and ultimately, apoptosis in cancer cells.[16]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for this compound and its closely related derivatives.

Table 1: Hedgehog Pathway Inhibition by this compound (Compound 1)

| Cell Line | Assay Type | Parameter | Value | Reference |

| SHH-LIGHT2 | ShhN-induced HH pathway activation | pIC₅₀ | 6.5 ± 0.1 | [3] |

| SHH-LIGHT2 | SAG-induced HH pathway activation | pIC₅₀ | 6.5 ± 0.1 | [3] |

| SUFU-KO-LIGHT | Constitutive HH pathway activation | pIC₅₀ | 6.2 ± 0.1 | [3] |

Table 2: BET Bromodomain Inhibitory Activity of Benzo[cd]indol-2(1H)-one Derivatives

| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |

| Compound 1 (this compound) | BRD4_BD1 | Anti-proliferative (MV4-11 cells) | IC₅₀ | 11.67 | [8][17] |

| Compound 23 (derivative) | BRD4 | AlphaScreen | IC₅₀ | 1.02 | [8][17] |

| Compound 24 (derivative) | BRD4 | AlphaScreen | IC₅₀ | 1.43 | [8][17] |

| Compound 28 (derivative) | BRD4 | AlphaScreen | IC₅₀ | 1.55 | [8][17] |

| Compound 44 (derivative) | BRD4 | AlphaScreen | IC₅₀ | 3.02 | [8][17] |

| Compound 44 (derivative) | BRD4_BD1 | Anti-proliferative (MV4-11 cells) | IC₅₀ | 11.54 | [8][17] |

| LT052 (derivative) | BRD4 (BD1) | - | IC₅₀ | 0.088 | [10] |

| LT052 (derivative) | BRD4 (BD2) | - | IC₅₀ | 12 | [10] |

Table 3: Aurora Kinase Inhibitory Activity of a Benzo[cd]indol-2(1H)-one Derivative

| Compound | Target | Assay Type | Parameter | Value (%) | Concentration (µM) | Reference |

| Compound 7e (derivative) | Aurora B | In vitro enzyme assay | Inhibition | Potent | - | [15] |

| Compound 185 (derivative) | Aurora B | In vitro enzyme assay | Inhibition | 27.80 | 50 | [15] |

Experimental Protocols

BRD4 AlphaScreen Assay

This protocol is adapted from established methods for measuring competitive binding to BRD4.[4][18][19]

-

Reagents and Materials:

-

Recombinant His-tagged BRD4 bromodomain (BD1 or BD2)

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 1 mM DTT)

-

384-well white opaque microplates

-

Test compound (this compound) serially diluted in DMSO

-

-

Procedure:

-

Add test compound dilutions to the microplate wells.

-

Add the His-tagged BRD4 bromodomain protein and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Add the biotinylated histone H4 peptide and incubate for another defined period (e.g., 15-30 minutes) at room temperature.

-

In subdued light, add a mixture of the Donor and Acceptor beads.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on a suitable plate reader with an excitation wavelength of 680 nm and an emission wavelength between 520-620 nm.

-

-

Data Analysis:

-

The signal is inversely proportional to the binding of the test compound to the bromodomain.

-

Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor).

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Hedgehog Pathway GLI-Luciferase Reporter Assay

This protocol is based on standard methods for quantifying Hedgehog pathway activity.[9][15][20][21]

-

Reagents and Materials:

-

NIH/3T3 or other suitable cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) conditioned medium or Smoothened agonist (SAG)).

-

Test compound (this compound).

-

Dual-luciferase reporter assay system.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in the 96-well plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound for a short pre-incubation period (e.g., 1-2 hours).

-

Add the Hedgehog pathway agonist to the appropriate wells.

-

Incubate the plates for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for cell viability and transfection efficiency.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

Determine the IC₅₀ or pIC₅₀ value by plotting the normalized luciferase activity against the log of the inhibitor concentration.

-

In Vitro Aurora B Kinase Assay

This protocol describes a typical in vitro kinase assay to measure the inhibitory activity against Aurora B.[12][13][14]

-

Reagents and Materials:

-

Recombinant active Aurora B kinase.

-

Kinase substrate (e.g., Histone H3).

-

ATP (radiolabeled or for use with a detection kit).

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Test compound (this compound).

-

Method for detecting substrate phosphorylation (e.g., phosphospecific antibodies and Western blotting, or a luminescence-based ADP detection kit).

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, Aurora B kinase, and the substrate.

-

Add serial dilutions of the test compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer or a specific stop reagent).

-

Detect the level of substrate phosphorylation.

-

-

Data Analysis:

-

Quantify the phosphorylation signal for each compound concentration.

-

Calculate the percent inhibition relative to the no-inhibitor control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8][22][23][24]

-

Reagents and Materials:

-

Bacterial strain of interest (e.g., Mycobacterium tuberculosis).

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

Test compound (this compound).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

-

Procedure:

-

Prepare two-fold serial dilutions of the test compound in the growth medium directly in the 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria, no compound) and negative (no bacteria) growth controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Visually inspect the plates for turbidity, or measure the optical density at 600 nm, to assess bacterial growth.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

Caption: Mechanism of BET inhibition by this compound leading to reduced oncogene transcription.

Experimental Workflows

References

- 1. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay in Summary_ki [bdb99.ucsd.edu]

- 19. Assay in Summary_ki [bindingdb.org]

- 20. benchchem.com [benchchem.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 23. mdpi.com [mdpi.com]

- 24. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

An In-Depth Technical Guide to Benz(cd)indol-2(1H)-one Derivatives as Aurora B Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the potential of the benz(cd)indol-2(1H)-one scaffold as a basis for developing Aurora B kinase inhibitors. It is important to note that while derivatives of this core structure have been investigated, the specific compound 1-Ethylbenz(cd)indol-2(1H)-one has not been identified as a potent Aurora B kinase inhibitor in the available scientific literature. The information presented herein is based on a key study that explored various derivatives of this scaffold.

Introduction: Aurora B Kinase as a Therapeutic Target

Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in cell division. As a key component of the chromosomal passenger complex (CPC), Aurora B is integral to several mitotic events, including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis.[1][2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2-M transition.[3]

Overexpression of Aurora B is a common feature in numerous human cancers and is often associated with aneuploidy, genetic instability, and tumorigenesis. This makes Aurora B a compelling target for the development of novel anticancer therapeutics. Inhibition of Aurora B can lead to defects in chromosome segregation, endoreduplication, and ultimately apoptosis in cancer cells.[4]

The Benz(cd)indol-2(1H)-one Scaffold in Kinase Inhibition

The benz(cd)indol-2(1H)-one core is a versatile scaffold that has been explored for the development of inhibitors for various protein targets, including Bromodomain-containing protein 4 (BRD4) and, notably, Aurora B kinase.[5][6] Its rigid, planar structure provides a foundation for designing compounds that can fit into the ATP-binding pocket of kinases.

A significant advancement in this area came from a study by Nie et al. (2014), who utilized virtual screening to identify a lead compound based on the benz(cd)indol-2(1H)-one scaffold.[7] This led to the synthesis and biological evaluation of a series of derivatives aimed at inhibiting Aurora B kinase.[7]

Quantitative Data on Benz(cd)indol-2(1H)-one Derivatives

The pivotal study by Nie et al. identified a lead compound through virtual screening and subsequently synthesized a series of derivatives to optimize inhibitory activity against Aurora B kinase.[7] While the specific IC50 values from this study are not publicly available in the reviewed literature, the key findings are summarized below. For comparison, a table of well-characterized, publicly available Aurora B kinase inhibitors is also provided.

Table 1: Summary of Benz(cd)indol-2(1H)-one Derivatives as Aurora B Inhibitors (Nie et al., 2014) [7]

| Compound | Structure/Description | Activity against Aurora B |

| 1 | 1-(n-propyl)-6-[2-(carboxyl)tetrahydropyrrol-1-yl]sulfonyl-benzo[cd]indol-2(1H)-one | Identified as a potential lead compound through virtual screening. |

| 7e | A synthesized derivative of the lead compound. | Displayed the most potent antitumor activity against Aurora B kinase among the synthesized series. |

| Other Derivatives | A series of novel benz[cd]indol-2(1H)-one derivatives. | Evaluated by in vitro enzyme assay; activities varied. |

Note: Specific IC50 values for the compounds from Nie et al. are not available in the cited literature.

Table 2: IC50 Values of Selected Publicly Known Aurora B Kinase Inhibitors for Comparison

| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |

| Barasertib (AZD1152-HQPA) | - | 0.37 | - |

| AMG 900 | 5 | 4 | 1 |

| ZM-447439 | 110 | 130 | - |

| SNS-314 | 9 | 31 | 3 |

| PHA-680632 | 27 | 135 | 120 |

Signaling Pathways and Experimental Workflows

Visualizing the Aurora B signaling pathway and the experimental workflow for inhibitor screening is crucial for understanding the context of this research.

Caption: Aurora B Kinase Signaling Pathway and Points of Inhibition.

Caption: General Workflow for Screening Aurora B Kinase Inhibitors.

Detailed Experimental Protocols

The following section provides a representative, detailed protocol for an in vitro Aurora B kinase inhibition assay. This protocol is a composite based on standard methodologies and may not exactly replicate the one used by Nie et al. for which specific details were not available.

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against recombinant human Aurora B kinase.

Principle: The assay measures the amount of ADP produced from the kinase reaction where Aurora B phosphorylates a substrate. The amount of ADP is quantified using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).[8][9] A decrease in signal in the presence of the test compound indicates inhibition of kinase activity.

Materials:

-

Recombinant human Aurora B kinase enzyme system (containing enzyme, substrate like Myelin Basic Protein (MBP), and reaction buffer).[9]

-

ATP solution.

-

Test compounds (e.g., benz(cd)indol-2(1H)-one derivatives) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).[8]

-

White, opaque 96-well or 384-well assay plates.

-

Multichannel pipettes.

-

Plate reader capable of measuring luminescence.

-

30°C incubator.

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Reaction Buffer by diluting the provided stock (e.g., 5x) with sterile distilled water.

-

Prepare a master mix containing the 1x Kinase Reaction Buffer, ATP (at a concentration near its Km for Aurora B, typically 10-50 µM), and the kinase substrate (e.g., MBP).[4]

-

Prepare serial dilutions of the test compounds in DMSO. Then, create intermediate dilutions in 1x Kinase Reaction Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[4]

-

Dilute the recombinant Aurora B kinase to the desired working concentration in 1x Kinase Reaction Buffer.

-

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted test compounds or vehicle (DMSO in buffer for controls) to the appropriate wells of the assay plate.

-

Add 12.5 µL of the master mix (Buffer, ATP, Substrate) to all wells.

-

Add 10 µL of 1x Kinase Reaction Buffer to the "Blank" or "No Enzyme" control wells.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding 10 µL of the diluted Aurora B kinase to all wells except the "Blank" controls. The final reaction volume is 25 µL.

-

Mix the plate gently and incubate at 30°C for 45-60 minutes.

-

-

Detection:

-

After the incubation period, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light.

-

Incubate at room temperature for another 30-45 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Subtract the "Blank" signal from all other readings.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle_Control))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-